7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities and its structural similarity to purine, which is a fundamental component of nucleic acids. The presence of both thiazole and pyrimidine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives possess an active methylene group (c2h2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests that the compound may interact with its targets through this active methylene group.
Biochemical Pathways
Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine , it is plausible that the compound may affect pathways involving purine metabolism or signaling.
Pharmacokinetics
The compound’s high reactivity toward various electrophilic reagents suggests that it may have good bioavailability.
Result of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects.
Action Environment
The compound’s high reactivity toward various electrophilic reagents suggests that it may be sensitive to the presence of such reagents in its environment.
Biochemical Analysis
Biochemical Properties
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting potential antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and DNA gyrase, inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method includes the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane under appropriate conditions . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, have been explored for the synthesis of related thiazolopyrimidine derivatives . These methods offer advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound and its derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals due to its versatile chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share the thiazolopyrimidine core and exhibit similar biological activities.
Thiazolo[4,5-d]pyrimidines: These compounds have a different ring fusion pattern but also show significant biological activities.
Uniqueness
7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the chloromethyl group, which allows for further functionalization through substitution reactions. This feature enhances its potential as a versatile scaffold for the development of new bioactive compounds.
Properties
IUPAC Name |
7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAHALOOUKFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366298 | |
Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-09-5 | |
Record name | 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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